molecular formula C6H5BrN4 B1528148 8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine CAS No. 1820712-78-4

8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine

Cat. No. B1528148
CAS RN: 1820712-78-4
M. Wt: 213.03 g/mol
InChI Key: UQTGCICJLNOAAL-UHFFFAOYSA-N
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Description

“8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine” is a chemical compound with the CAS Number: 1820712-78-4 . It has a molecular weight of 213.04 . The IUPAC name for this compound is 8-bromo-6-methyltetrazolo[1,5-a]pyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BrN4/c1-4-2-5(7)6-8-9-10-11(6)3-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is stored in a freezer . . The country of origin is CN .

Scientific Research Applications

Tetrazole-Azide Tautomerism Studies

The tetrazole–azide tautomerism of nitrotetrazolo[1,5-a]pyridines, including derivatives similar to 8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine, has been extensively studied. Introduction of various substituents such as methyl, nitro, azido groups, or a bromine atom significantly influences the tetrazole–azide equilibrium. These studies, employing NMR, IR spectroscopy, and molecular orbital calculations, have provided critical insights into the tautomeric behaviors of tetrazolo[1,5-a]pyridine derivatives, which are essential for understanding their chemical reactivity and potential applications in materials science and pharmaceutical research (Cmoch et al., 1999).

Electroluminescent Materials

Compounds related to this compound have found applications in the development of electroluminescent materials. For instance, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands have demonstrated a wide range of redox and emission properties, which can be tuned for use in organic light-emitting devices (OLEDs). Such research underscores the potential of tetrazolo[1,5-a]pyridine derivatives in creating advanced materials for optoelectronic applications (Stagni et al., 2008).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines, including structures related to this compound, has demonstrated significant potential in the treatment of protozoal infections. These compounds have shown strong DNA affinities and excellent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Molecular Solids and Hydrogen Bond Studies

Tetrafluoroterephthalic acid forms novel crystals with N-containing heterocycles, including derivatives of this compound. These studies reveal the importance of hydrogen bonds and weak intermolecular interactions, such as C–H⋯F and C–H⋯O, in assembling molecules into larger architectures. Such insights are crucial for the design and synthesis of molecular solids with specific properties and applications (Wang et al., 2014).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-bromo-6-methyltetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-2-5(7)6-8-9-10-11(6)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTGCICJLNOAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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